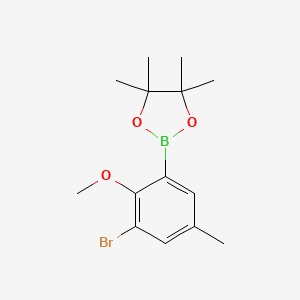

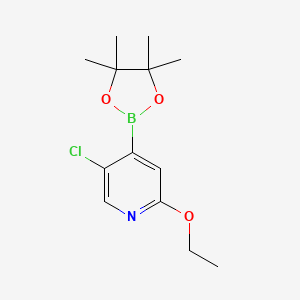

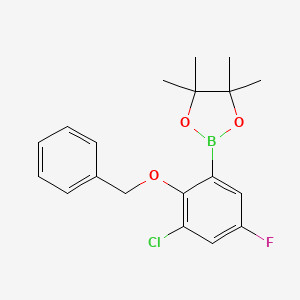

2-氟-6-甲氧基-4-甲基苯硼酸频哪醇酯

描述

Synthesis Analysis

Pinacol boronic esters, such as “2-Fluoro-6-methoxy-4-methylphenylboronic acid pinacol ester”, are highly valuable building blocks in organic synthesis . Protodeboronation of alkyl boronic esters is not well developed, but catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported .Molecular Structure Analysis

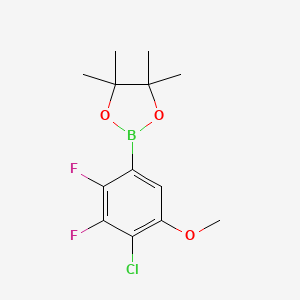

The InChI code for this compound is 1S/C14H20BFO3/c1-9-7-10(16)12(11(8-9)17-6)15-18-13(2,3)14(4,5)19-15/h7-8H,1-6H3 .Chemical Reactions Analysis

Pinacol boronic esters are used in various chemical reactions. For instance, they are used in the Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . They can also be converted into a broad range of functional groups .Physical And Chemical Properties Analysis

The molecular weight of “2-Fluoro-6-methoxy-4-methylphenylboronic acid pinacol ester” is 266.12 g/mol. It is a solid substance and should be stored at a temperature between 2-8°C .科学研究应用

Suzuki–Miyaura Coupling

This compound is used in the Suzuki–Miyaura (SM) coupling reaction, which is arguably the most widely-applied transition metal catalyzed carbon–carbon bond forming reaction to date . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Synthesis of Complex Molecules

The compound has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B . These are complex molecules, and the use of this compound in their synthesis demonstrates its utility in the construction of intricate molecular structures .

Protodeboronation

This compound has been used in catalytic protodeboronation processes . Protodeboronation is a useful reaction in organic synthesis, and this compound’s utility in such reactions further demonstrates its versatility .

Facilitating Bond Creation

Changing the organoborane into a boronic ester enables easier purification, especially in the case of boronic acid pinacol esters . This characteristic facilitates the use of boronic esters in synthesis and as a tool to create new bonds .

作用机制

Target of Action

Boronic esters, in general, are known to be highly valuable building blocks in organic synthesis .

Mode of Action

The compound’s mode of action involves transformations of the boronic ester moiety into other functional groups, which is of considerable interest in synthesis . Specifically, transformations which retain the high enantioenrichment of the starting boronic ester, either through a stereoretentive or a stereoinvertive pathway, lead to the formation of new C–C, C–O, C–N, C–X, or C–H bonds at stereogenic centres .

Biochemical Pathways

The affected biochemical pathways involve the transformation of the boronic ester moiety into a range of functional groups, providing access to a broad array of diverse molecules with high enantioselectivity . This process is part of asymmetric synthesis, a field that has seen a large expansion in routes to obtain enantioenriched organoboron compounds .

Pharmacokinetics

It’s worth noting that the compound is a solid at room temperature and has a molecular weight of 26612 .

Result of Action

The result of the compound’s action is the formation of new C–C, C–O, C–N, C–X, or C–H bonds at stereogenic centres . This leads to the creation of a broad array of diverse molecules with high enantioselectivity .

Action Environment

The action environment of the compound can influence its action, efficacy, and stability. For instance, the compound’s synthetic utility can be tempered by air and moisture sensitivity . It’s also worth noting that the compound has a storage temperature of 2-8°C .

安全和危害

未来方向

The use of boron in drug design is fairly recent, and most biological activities of these compounds have been reported over the last decade . The introduction of the more stable boronic ester moiety has significantly expanded the scope of boron chemistry . Therefore, the future directions in this field may involve the development of new synthetic applications and the exploration of the biological activities of these compounds.

属性

IUPAC Name |

2-(2-fluoro-6-methoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BFO3/c1-9-7-10(16)12(11(8-9)17-6)15-18-13(2,3)14(4,5)19-15/h7-8H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIWMNJWJJHRXTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2F)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201135367 | |

| Record name | 1,3,2-Dioxaborolane, 2-(2-fluoro-6-methoxy-4-methylphenyl)-4,4,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201135367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-6-methoxy-4-methylphenylboronic acid pinacol ester | |

CAS RN |

2121513-46-8 | |

| Record name | 1,3,2-Dioxaborolane, 2-(2-fluoro-6-methoxy-4-methylphenyl)-4,4,5,5-tetramethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,2-Dioxaborolane, 2-(2-fluoro-6-methoxy-4-methylphenyl)-4,4,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201135367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。